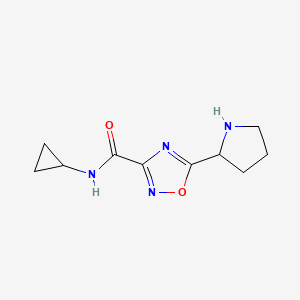

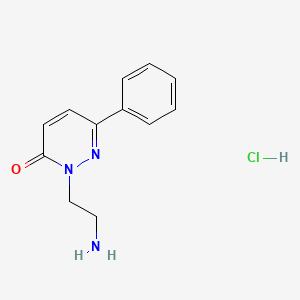

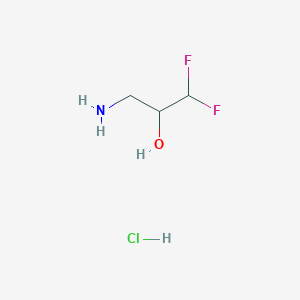

![molecular formula C9H18ClN B1379710 Bicyclo[3.3.1]nonan-3-amine hydrochloride CAS No. 19388-64-8](/img/structure/B1379710.png)

Bicyclo[3.3.1]nonan-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bicyclo[3.3.1]nonan-3-amine hydrochloride is a chemical compound with the CAS Number: 19388-64-8 . It has a molecular weight of 175.7 . The IUPAC name for this compound is bicyclo [3.3.1]nonan-3-amine hydrochloride .

Synthesis Analysis

The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c10-9-5-7-2-1-3-8 (4-7)6-9;/h7-9H,1-6,10H2;1H . This provides a standardized digital representation of the molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Wagner-Meerwein Rearrangements

Research by Hartmann (1969) explored the stereo-specific rearrangements of epimeric amines leading to the formation of exo-alcohols in the Bicyclo[3.3.1]nonane series through desamination processes. This study underscores the compound's utility in facilitating specific stereochemical outcomes in organic synthesis Hartmann, 1969.

Synthesis and Reactivity

Jefford et al. (1973) and Kadzyauskas et al. (1980) demonstrated the synthetic applications of Bicyclo[3.3.1]nonan-3-amine hydrochloride derivatives through halocarbenes and reductive amination, respectively. These studies provide insights into the compound's reactivity and its potential for creating diverse molecular architectures Jefford, Burger, & Delay, 1973; Kadzyauskas, Malinauskene, Butkus, & Zefirov, 1980.

Structural and Conformational Studies

Fernández et al. (1995) conducted a structural and conformational analysis of amides derived from Bicyclo[3.3.1]nonan-3-amine, revealing insights into the stereochemical preferences and conformational stability of these compounds Fernández, Huertas, Gálvez, Server-Carrió, Martínez-Ripoll, & Bellanato, 1995.

Photochemical and Ring-Expansion Studies

Kato et al. (1970) and Takeuchi et al. (1988) explored the photochemistry and ring-expansion reactions involving Bicyclo[3.3.1]nonan-3-amine derivatives, respectively. These studies illustrate the compound's utility in photochemical transformations and its potential in constructing complex bicyclic structures Kato, Miyamoto, Kawanisi, & Nozaki, 1970; Takeuchi, Ikai, Yoshida, & Tsugeno, 1988.

Safety and Hazards

The safety information for Bicyclo[3.3.1]nonan-3-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Many derivatives of bicyclo[331]nonane have been found to be attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Biochemical Pathways

It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products .

Result of Action

Many derivatives of bicyclo[331]nonane have been found to be potent anticancer entities .

Properties

IUPAC Name |

bicyclo[3.3.1]nonan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9-5-7-2-1-3-8(4-7)6-9;/h7-9H,1-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIRTIOQDFPMSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)CC(C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)

![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)